5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one
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Description
5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The chemical structure of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For example, Shibuya (1984) explored the reaction of similar pyrimidine derivatives with active methylenes to produce heterocycles like pyrimidinone and thiazole derivatives, highlighting the compound's versatility in synthesizing complex molecular architectures (Shibuya, 1984).
Anticancer and Anti-inflammatory Agents
Derivatives of pyrimidinones have been investigated for their biological activities, including anticancer and anti-inflammatory effects. For instance, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives demonstrating promising anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications of compounds related to this compound (Rahmouni et al., 2016).
Antimicrobial Activity
Some pyrimidine derivatives exhibit significant antimicrobial properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) reported the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, showcasing the potential of pyrimidine-based compounds in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Supramolecular Chemistry
The pyrimidine moiety is also integral to the development of supramolecular structures due to its ability to engage in hydrogen bonding and other non-covalent interactions. Fonari, Simonov, Chumakov, Bocelli, Ganin, and Yavolovskii (2004) synthesized novel pyrimidine derivatives that act as ligands in co-crystallization processes, forming hydrogen-bonded supramolecular assemblies, which are of interest in materials science and nanotechnology (Fonari et al., 2004).
Properties
IUPAC Name |
5-chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(methylamino)pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-22-17-15(21)12-25(20(26)23-17)18-16(13-8-4-2-5-9-13)27-19(24-18)14-10-6-3-7-11-14/h2-12H,1H3,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPKOQWGHITBIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1Cl)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.